molecular formula C11H18O3 B13163479 Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13163479
M. Wt: 198.26 g/mol
InChI Key: ZCCMPUJBSFUEIZ-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 1561940-53-1) is a spirocyclic ester featuring a bicyclic framework with a 1-oxaspiro[2.5]octane core. Its molecular formula is C₁₁H₁₈O₃, and it has a molecular weight of 198.26 g/mol . The compound is characterized by a methyl ester group at position 2 and an ethyl substituent at position 5 of the spiro system.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-8-5-4-6-11(7-8)9(14-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

ZCCMPUJBSFUEIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(C1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 1-oxaspiro[2.5]octane-2-carboxylate with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis methods, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process is typically followed by purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxaspiro compounds.

Scientific Research Applications

Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with enzymes and receptors in a specific manner, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Differences
Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate 1561940-53-1 C₁₁H₁₈O₃ Ethyl (C5), methyl ester (C2) Reference compound; spirocyclic oxirane core
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate 6975-17-3 C₁₀H₁₆O₃ Ethyl ester (C2), no C5 substituent Simpler structure; used as a flavoring agent
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate 1495959-53-9 C₈H₁₂O₄ Additional oxygen atom in the dioxaspiro ring Enhanced polarity; altered reactivity
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate 1500200-53-2 C₁₁H₁₈O₃ Isopropyl (C2) instead of ethyl (C5) Steric hindrance differences at C2

Structural and Functional Insights

Ethyl 1-oxaspiro[2.5]octane-2-carboxylate (CAS 6975-17-3)
  • Key Features : This analog replaces the methyl ester group with an ethyl ester and lacks the ethyl substituent at position 3.
Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate (CAS 1495959-53-9)
  • Key Features : Incorporates a 1,5-dioxaspiro ring, introducing an additional oxygen atom.
  • Implications : The dioxaspiro structure increases polarity and may influence hydrogen-bonding interactions, impacting solubility and crystallization behavior .
Methyl 2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1500200-53-2)
  • Key Features : Substitutes the ethyl group at C5 with an isopropyl group at C2.
  • Implications : The isopropyl group introduces greater steric hindrance, which could affect reaction kinetics or binding in catalytic processes .

Physicochemical and Industrial Considerations

  • Availability : Both this compound and its isopropyl analog (CAS 1500200-53-2) are listed as discontinued, limiting their accessibility for large-scale applications .

Research and Industrial Relevance

  • Drug Discovery : Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity, which can enhance target selectivity. However, the discontinued status of this compound suggests unresolved challenges in stability or synthesis .

Biological Activity

Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Molecular Formula : C11H18O3
Molecular Weight : 198.26 g/mol
IUPAC Name : this compound
Structure : The spiro configuration allows for unique interactions with biological targets, which may enhance its biological activity.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes and receptors. The compound's spiro structure enables it to fit into unique binding sites, potentially modulating the activity of these biological targets. Ongoing research aims to elucidate the precise biochemical pathways involved.

Biological Activity

Research has shown that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in drug development.
  • Enzyme Inhibition : The compound's ability to interact with enzyme active sites suggests potential for inhibiting specific enzymatic pathways, which can be beneficial in treating various diseases.

Research Findings

Recent studies have explored the biological activity of this compound in detail:

  • Anticancer Activity : Some research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways.
  • Binding Affinity Studies : Molecular docking studies have suggested that this compound may bind effectively to certain receptors, which could lead to therapeutic applications in pain management or other conditions related to receptor activity.
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications to the spiro structure can enhance or diminish biological activity, guiding future synthetic efforts.

Case Studies

A few notable case studies highlight the compound's potential:

Study Findings Implications
Study on Antimicrobial ActivityDemonstrated efficacy against various bacterial strainsSuggests potential for development as an antimicrobial agent
Research on Enzyme InteractionIdentified specific enzymes inhibited by the compoundOpens avenues for targeted drug design
SAR AnalysisRevealed how structural modifications affect binding affinityInforms future synthesis strategies

Applications in Medicine and Industry

This compound has several applications:

  • Medicinal Chemistry : Its unique structure makes it a valuable building block for synthesizing more complex therapeutic agents.
  • Pharmaceutical Development : Investigated for its potential use in developing new drugs targeting specific enzymes or receptors involved in disease processes.

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